N4-(2-methoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Kinase inhibitor design Structure-Activity Relationship (SAR) Scaffold differentiation

Fill a critical SAR gap with this unique asymmetric 2-methoxyphenyl/4-methoxyphenyl substitution pattern. Proven 87-fold activity difference between N2 analogs makes it essential for kinase selectivity profiling (PKC-θ, GSK3β) and computational model validation. Ideal for lead optimization and antiproliferative screening libraries. Request quote for custom synthesis.

Molecular Formula C18H18N6O4
Molecular Weight 382.38
CAS No. 676156-15-3
Cat. No. B2813834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(2-methoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
CAS676156-15-3
Molecular FormulaC18H18N6O4
Molecular Weight382.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])N
InChIInChI=1S/C18H18N6O4/c1-27-12-9-7-11(8-10-12)20-18-22-16(19)15(24(25)26)17(23-18)21-13-5-3-4-6-14(13)28-2/h3-10H,1-2H3,(H4,19,20,21,22,23)
InChIKeyIEKFVPPBMAJNCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-(2-Methoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine (CAS 676156-15-3): Compound Identity and Core Characteristics for Procurement Evaluation


N4-(2-methoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine (CAS 676156-15-3; PubChem CID 3754070) is a synthetic small molecule belonging to the 5-nitropyrimidine-2,4,6-triamine class [1]. It bears an asymmetric diaryl substitution pattern with a 2-methoxyphenyl group at the N4 position and a 4-methoxyphenyl group at the N2 position, a structural feature that distinguishes it from symmetric N2,N4-bis(4-methoxyphenyl) analogs [2]. The compound has a molecular formula of C18H18N6O4, a molecular weight of 382.4 g/mol, a computed XLogP3-AA of 4.5, a topological polar surface area of 140 Ų, and 3 hydrogen bond donors with 9 hydrogen bond acceptors [1]. The 5-nitropyrimidine-2,4,6-triamine scaffold is recognized in medicinal chemistry literature as a privileged chemotype for kinase inhibition, with 2,4-diamino-5-nitropyrimidines having been validated as potent and selective PKC-θ inhibitors [3].

Why In-Class 5-Nitropyrimidine-2,4,6-Triamines Cannot Be Interchangeably Substituted for CAS 676156-15-3


Within the 5-nitropyrimidine-2,4,6-triamine chemical class, small variations in the N2 and N4 aryl substitution pattern produce substantial differences in biological activity profiles. Directly comparable data from PubChem BioAssay and BindingDB demonstrate that the N4-(2-methoxyphenyl)-N2-methyl analog (BDBM69801) exhibits a GSK3β EC50 of 3,440 nM, whereas the closely related N4-(2-methoxyphenyl)-N2-methyl-N2-phenyl derivative (BDBM69797) shows a dramatic loss of activity with an EC50 exceeding 300,000 nM under identical assay conditions [1][2]. This ~87-fold difference between structurally adjacent analogs within the same HTS campaign underscores that N2-substituent identity is a critical determinant of target engagement. Furthermore, the established SAR for 2,4-diamino-5-nitropyrimidines demonstrates that a 2-arylalkylamino substituent, combined with a suitable 4-diamino substituent, is essential for achieving kinase selectivity [3]. The unique asymmetric 2-methoxyphenyl/4-methoxyphenyl substitution pattern of CAS 676156-15-3 cannot be replicated by symmetric N2,N4-bis(4-methoxyphenyl) analogs (CAS 799834-17-6) or by analogs bearing methyl, unsubstituted phenyl, or halogen-substituted phenyl groups at the N2 position, making generic substitution scientifically unjustified without direct comparative data.

Quantitative Differential Evidence for N4-(2-Methoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine Against Closest Analogs


Asymmetric 2-OCH3/4-OCH3 Diaryl Substitution Pattern Versus Symmetric Bis(4-methoxyphenyl) Analog

CAS 676156-15-3 bears an asymmetric substitution pattern with a 2-methoxyphenyl group at the N4 position and a 4-methoxyphenyl group at the N2 position. The closest symmetric analog, N2,N4-bis(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine (CAS 799834-17-6), places 4-methoxyphenyl groups at both positions. Despite sharing identical molecular formula (C18H18N6O4), molecular weight (382.4 g/mol), computed XLogP3-AA (4.5), TPSA (140 Ų), and hydrogen bond donor/acceptor counts (3/9), the two compounds differ in InChIKey (IEKFVPPBMAJNCZ-UHFFFAOYSA-N vs. XZIQWIUMRKQKKU-UHFFFAOYSA-N) and SMILES notation, reflecting the distinct spatial orientation of the methoxy substituents [1][2]. This positional isomerism is significant because established SAR for this chemotype confirms that the identity of the N2 aryl substituent is a primary determinant of kinase target engagement and selectivity [3].

Kinase inhibitor design Structure-Activity Relationship (SAR) Scaffold differentiation

Class-Level GSK3β Inhibitory Activity: N2 Substituent Impact on Kinase Engagement

Although direct bioactivity data for CAS 676156-15-3 is not available in public databases, closely related analogs within the 5-nitropyrimidine-2,4,6-triamine series have been profiled against glycogen synthase kinase-3 beta (GSK3β) in a quantitative HTS format (PubChem BioAssay AID 434954). The structurally proximal analog N4-(2-methoxyphenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine (BDBM69801) demonstrated an EC50 of 3,440 nM against GSK3β [1]. Critically, the addition of an N2-phenyl substituent to yield N4-(2-methoxyphenyl)-N2-methyl-N2-phenyl-5-nitropyrimidine-2,4,6-triamine (BDBM69797) resulted in a complete loss of measurable activity, with an EC50 exceeding 300,000 nM in the same assay [2]. This >87-fold activity cliff highlights the exquisite sensitivity of the chemotype to N2-substituent identity, suggesting that the N2-(4-methoxyphenyl) group present in CAS 676156-15-3 may confer a distinct activity profile compared to the N2-methyl or N2-phenyl analogs.

GSK3β inhibition Kinase profiling HTS triage

2,4-Diamino-5-Nitropyrimidine Scaffold Validation as Selective PKC-θ Inhibitor Chemotype

The 2,4-diamino-5-nitropyrimidine scaffold, of which CAS 676156-15-3 is a direct structural member, has been validated through an ultra-high-throughput screening (uHTS) campaign and subsequent medicinal chemistry optimization as a privileged chemotype for potent and selective PKC-θ inhibition. The initial HTS hit series yielded compounds with IC50 values <1 μM against PKC-θ, and subsequent SAR studies demonstrated that the combination of a 2-arylalkylamino substituent with a suitable 4-diamino substituent is essential for achieving selectivity over a broad panel of kinases [1]. The optimized PKC-θ inhibitor from this series achieved an IC50 of 12 nM [2]. CAS 676156-15-3, bearing the 2-aryl (4-methoxyphenyl) and 4-aryl (2-methoxyphenyl) substitution pattern characteristic of this chemotype, is positioned within this validated kinase inhibitor space, whereas analogs lacking aryl substitution at both N2 and N4 positions (such as simple N2-methyl or N2-benzyl derivatives) may not engage the selectivity-conferring interactions identified in the PKC-θ homology model.

PKC-θ inhibition Kinase selectivity Immunology and inflammation

Antiproliferative Class Evidence: 2,4,6-Trisubstituted-5-Nitropyrimidines Against Tumor Cell Lines

The broader 2,4,6-trisubstituted-5-nitropyrimidine class has demonstrated quantifiable antiproliferative activity in peer-reviewed studies. In a systematic evaluation of 2,4,6-trisubstituted-5-nitropyrimidines against L1210 murine leukemia and H.Ep.2 human epidermoid carcinoma cells, the most potent compound (6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine, compound 11) achieved IC50 values of 0.32 μM against L1210 and 1.6 μM against H.Ep.2 cells [1]. Importantly, the SAR analysis from this study revealed that a wider variety of 4-substituents were tolerated for antiproliferative activity compared to 6-substituents, where only CHBr2, CH2Br, and CHO were compatible with activity. This tolerance of diverse 4-substituents is directly relevant to CAS 676156-15-3, which bears the 4-(2-methoxyphenyl)amino substituent — a group within the structural diversity space shown to support antiproliferative activity in this chemotype [1]. Additionally, structurally related 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moieties have shown antiproliferative activity with IC50 values as low as 10.37 μM against HepG2 cells, with a three-fold improvement over fluorouracil [2].

Antiproliferative activity Cancer cell line profiling NCI-60 screening

Recommended Research and Procurement Application Scenarios for N4-(2-Methoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine (CAS 676156-15-3)


Kinase Selectivity Panel Screening: PKC-θ and GSK3β Focus

Based on the validated 2,4-diamino-5-nitropyrimidine scaffold's established activity against PKC-θ (IC50 as low as 12 nM for optimized analogs) and the GSK3β activity demonstrated by structurally proximal analogs (BDBM69801 EC50 = 3,440 nM), CAS 676156-15-3 is a rational candidate for inclusion in kinase selectivity profiling panels [1][2]. Its asymmetric 2-methoxyphenyl/4-methoxyphenyl substitution pattern occupies a distinct point in the SAR landscape not represented by any commercially available analog with published kinase data, making it a high-value probe for assessing the contribution of ortho-methoxy vs. para-methoxy orientation at N4 to kinase selectivity. Programs targeting PKC-θ for immunological disorders or GSK3β for neurological and metabolic diseases should prioritize this compound for initial single-point screening at 10 μM followed by dose-response confirmation against hits.

Oncology-Focused Compound Library Expansion with Differentiated N2-Substitution

The established antiproliferative activity of 2,4,6-trisubstituted-5-nitropyrimidines (sub-micromolar to low micromolar range against L1210, H.Ep.2, and HepG2 cell lines), combined with the demonstrated tolerance of diverse 4-substituents, supports the procurement of CAS 676156-15-3 for medium-to-high-throughput antiproliferative screening libraries [3][4]. Its unique N2-(4-methoxyphenyl) group is structurally orthogonal to the N2-methyl, N2-benzyl, and N2-phenyl analogs already present in most diversity libraries, increasing the probability of identifying novel cell-line-selective antiproliferative phenotypes. The compound is particularly suited for NCI-60 panel screening or similar multi-cell-line profiling platforms where differentiation from existing library members is the primary selection criterion.

Structure-Activity Relationship (SAR) Probe for N2-Aryl vs. N4-Aryl Differentiation Studies

The ~87-fold activity difference observed between N4-(2-methoxyphenyl)-N2-methyl (EC50 = 3,440 nM) and N4-(2-methoxyphenyl)-N2-methyl-N2-phenyl (EC50 > 300,000 nM) analogs against GSK3β highlights the extreme sensitivity of this chemotype to N2-substituent identity [2]. CAS 676156-15-3, with its N2-(4-methoxyphenyl) group, serves as a critical missing data point on the SAR continuum between the active N2-methyl analog and the inactive N2,N2-disubstituted analogs. Procurement of this compound enables systematic exploration of whether N2-monoaryl substitution (as in the target compound) recapitulates or diverges from the activity of N2-alkyl analogs, providing essential information for lead optimization programs that require balancing potency with physicochemical properties.

Computational Chemistry and Docking Model Validation

The identical global computed properties (MW, XLogP3, TPSA, HBD, HBA) between CAS 676156-15-3 and its symmetric isomer CAS 799834-17-6, combined with their distinct spatial methoxy orientation, make the target compound an ideal tool for validating computational docking models and binding pose predictions [5][6]. Pharmacophore models derived from the PKC-θ homology model can be tested for their ability to discriminate between the ortho-methoxy (N4) and para-methoxy (N2) orientations, providing critical validation data before committing to synthesis of additional analogs. This application is particularly relevant for computational chemistry groups developing kinase-focused virtual screening workflows where accurate pose prediction for asymmetric diaryl substitution patterns is required.

Quote Request

Request a Quote for N4-(2-methoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.